molecular formula C21H21BiO3 B8713399 Tris(4-methoxyphenyl)bismuthine

Tris(4-methoxyphenyl)bismuthine

Cat. No.: B8713399
M. Wt: 530.4 g/mol
InChI Key: MUWUYHRXJALAFR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organobismuth Chemistry

The journey of organobismuth chemistry began in the mid-19th century. The first organobismuth compound, triethylbismuth, was synthesized in 1850 by Löwig and Schweizer. However, it was not until the advent of Grignard and organolithium reagents that the field saw a significant expansion in synthetic methodologies. A notable milestone in its application in organic synthesis was in 1934, when Frederick Challenger utilized a pentavalent organobismuth compound for the oxidation of alcohols. lookchem.com Despite these early developments, the exploration of organobismuth chemistry has been paced, partly due to the perceived instability of the carbon-bismuth bond. chemicalbook.com

Significance of Triarylbismuthines in Modern Chemical Research

Triarylbismuthines have emerged as a particularly interesting subclass of organobismuth compounds for several reasons. They are generally stable to air and moisture and exhibit a high tolerance for various functional groups, making them attractive reagents in organic synthesis. americanelements.com These compounds, accessible from relatively inexpensive and low-toxicity bismuth salts, are utilized in a range of catalytic reactions. americanelements.comnih.gov Notably, they serve as arylating agents in palladium- and copper-catalyzed carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond-forming reactions. americanelements.com Furthermore, triarylbismuth compounds are employed as catalysts in the polymerization of alkenes and alkynes. lookchem.com

Unique Electronic and Structural Features of Bismuth in Organometallic Systems

Bismuth, the heaviest stable element in Group 15 of the periodic table, possesses distinct electronic and structural characteristics that influence the properties of its organometallic compounds. americanelements.com It typically exists in +3 and +5 oxidation states. lookchem.com A key feature is the "inert pair effect," which describes the reluctance of the 6s² electrons to participate in bonding, thereby stabilizing the Bi(III) oxidation state. mdpi.com The carbon-bismuth (C-Bi) bond is the weakest among the pnictogens (Group 15 elements), a factor that contributes to the reactivity of these compounds. lookchem.com

Structurally, triorganobismuth(III) compounds typically adopt a pyramidal geometry. lookchem.com Bismuth's large atomic size and the presence of a stereochemically active lone pair in Bi(III) compounds can lead to diverse coordination geometries. Furthermore, the large nuclear charge of bismuth results in significant relativistic effects and strong spin-orbit coupling, which can impart unique photophysical properties to its compounds. nih.gov

Overview of Research Trajectories for Tris(4-methoxyphenyl)bismuthine within Group 15 Organometallics

This compound, also known as tris(p-methoxyphenyl)bismuthine, is a specific example of a triarylbismuthine that has been a subject of interest within the broader context of organobismuth chemistry. Research involving this compound and its derivatives has generally focused on their synthesis and reactivity as arylating agents.

A common synthetic route to triarylbismuthines involves the reaction of a Grignard reagent or an organolithium reagent with bismuth trichloride (B1173362). For this compound, this would typically involve the reaction of 4-methoxyphenylmagnesium bromide or 4-methoxyphenyllithium with BiCl₃. mdpi.com

In terms of reactivity, studies have explored the use of methoxy-substituted triarylbismuth compounds in arylation reactions. For instance, it has been observed that tri(p-methoxyphenyl)bismuth carbonate exhibits lower reactivity in the C-arylation of certain substrates compared to other triarylbismuth reagents. lookchem.com This highlights the influence of the electronic properties of the aryl substituent on the reactivity of the bismuth center. While detailed mechanistic studies and a broad range of applications for this compound are not extensively documented in publicly available literature, its role as a stable, electron-rich triarylbismuthine continues to be relevant in the ongoing exploration of organobismuth-mediated transformations.

Properties

Molecular Formula

C21H21BiO3

Molecular Weight

530.4 g/mol

IUPAC Name

tris(4-methoxyphenyl)bismuthane

InChI

InChI=1S/3C7H7O.Bi/c3*1-8-7-5-3-2-4-6-7;/h3*3-6H,1H3;

InChI Key

MUWUYHRXJALAFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Synthetic Methodologies for Tris 4 Methoxyphenyl Bismuthine and Its Analogs

Classic Approaches to Triarylbismuthine Synthesis

Traditional methods for the formation of triarylbismuthines have long relied on the reaction of organometallic reagents with bismuth halides. These foundational techniques remain relevant and widely practiced in synthetic chemistry.

Grignard Reagent-Mediated Syntheses

The use of Grignard reagents represents a cornerstone in the synthesis of triarylbismuthines. libretexts.orgorganic-chemistry.org This method involves the reaction of an arylmagnesium halide with a bismuth trihalide, typically bismuth(III) chloride (BiCl₃) or bismuth(III) bromide (BiBr₃). The Grignard reagent, acting as a nucleophile, displaces the halide ions on the bismuth center to form the triarylbismuthine. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which is essential for the formation and stabilization of the Grignard reagent. libretexts.orglibretexts.orgyoutube.com

For the synthesis of tris(4-methoxyphenyl)bismuthine, the corresponding Grignard reagent, 4-methoxyphenylmagnesium bromide, is prepared from 4-bromoanisole (B123540) and magnesium metal. This is then reacted with BiCl₃ to yield the desired product. The general reaction is as follows:

3 (4-CH₃OC₆H₄)MgBr + BiCl₃ → Bi(C₆H₄OCH₃-4)₃ + 3 MgBrCl

This method is valued for its use of readily available starting materials and straightforward procedure. researchgate.net However, the reactivity of Grignard reagents can sometimes lead to side reactions, such as homocoupling of the aryl groups. acs.org

Organolithium Reagent-Based Preparations

Organolithium reagents offer a more reactive alternative to Grignard reagents for the synthesis of triarylbismuthines. wikipedia.orgnumberanalytics.comtaylorandfrancis.com These reagents are typically prepared by the reaction of an aryl halide with lithium metal or by deprotonation of an aromatic compound with a strong lithium base like n-butyllithium. youtube.com The resulting aryllithium species is a potent nucleophile that readily reacts with bismuth trihalides. wikipedia.org

The synthesis of this compound using this approach involves the initial formation of 4-methoxyphenyllithium from 4-bromoanisole and lithium metal. Subsequent reaction with BiCl₃ affords the target compound:

3 (4-CH₃OC₆H₄)Li + BiCl₃ → Bi(C₆H₄OCH₃-4)₃ + 3 LiCl

Organolithium reagents are known for their high reactivity, which can be advantageous in cases where Grignard reagents are sluggish. numberanalytics.com However, their high basicity also necessitates careful control of reaction conditions to avoid unwanted side reactions.

Advanced Strategies for Functionalized Triarylbismuthines

Modern synthetic chemistry demands methods that can tolerate a wide range of functional groups and allow for the introduction of specific electronic properties into the target molecule. Research in organobismuth chemistry has evolved to meet these demands.

Functional Group Tolerant Synthetic Routes

A significant advantage of triarylbismuthines is their notable stability towards air and moisture, as well as their tolerance for a variety of functional groups. nih.govacs.orgconcordia.ca This has spurred the development of synthetic routes that can accommodate sensitive functionalities. For instance, methods have been developed for the synthesis of highly functionalized triarylbismuthines that can be used in subsequent palladium- and copper-catalyzed arylation reactions. nih.govacs.orgconcordia.caresearchgate.net These routes often involve careful selection of reaction conditions and reagents to avoid decomposition of either the starting materials or the product.

Methods for Incorporating Electron-Rich Aryl Groups

The incorporation of electron-rich aryl groups, such as the 4-methoxyphenyl (B3050149) group, can significantly influence the reactivity of triarylbismuthines. lookchem.com These groups enhance the nucleophilicity of the bismuth-bound aryl moieties, making them more effective in arylation reactions. The synthesis of tris(polymethoxyphenyl)bismuth derivatives has been investigated to study their reactivity in C-, N-, and O-arylation reactions. lookchem.com The presence of methoxy (B1213986) groups, particularly in the ortho position, can also have a strong influence on the basicity and reactivity of the triarylbismuth derivative. lookchem.com

Control of Selectivity in Mixed Triorganobismuthine Synthesis

The synthesis of heteroleptic, or mixed, triarylbismuthines (ArAr'Ar''Bi) presents a significant challenge due to a process known as dismutation, or substituent scrambling. This thermodynamically driven process often leads to a mixture of the desired unsymmetrical product along with various symmetrical triarylbismuthines (Ar₃Bi, Ar'₃Bi, etc.), complicating purification and reducing yields.

A key strategy to overcome this is the careful selection of both the organometallic nucleophile and the bismuth electrophile. Research into the synthesis of unsymmetrical bismuthines has shown that traditional, highly reactive nucleophiles like Grignard and organolithium reagents can aggressively promote dismutation. For instance, the reaction of a diarylbismuth chloride (Ph₂BiCl) with a Grignard reagent to form a mixed product yielded only 30% of the desired compound, with an equal amount of the scrambled triphenylbismuthine byproduct. lookchem.com While organolithium reagents slightly improved the yield to 40%, the formation of triphenylbismuthine remained significant. lookchem.com

Milder nucleophiles have proven more effective in controlling selectivity. Organocuprates and, most notably, organozinc reagents have been shown to significantly enhance the yield of the target heteroleptic bismuthine (B104622) while minimizing the formation of scrambled products. The use of an organozinc nucleophile with diphenylbismuth chloride, for example, achieved a 74% yield of the desired mixed triarylbismuthane. lookchem.com

Another effective approach involves modifying the bismuth electrophile. Increasing the steric hindrance around the bismuth center can retard the dismutation process. The use of dimesitylbismuth iodide (Mes₂BiI) as the electrophile, for instance, afforded comparable results to other methods but with minimal formation of dismutated byproducts. lookchem.com

The following table, derived from studies on the synthesis of (4-methoxyphenyl)diphenylbismuthine, illustrates the impact of the nucleophile on product distribution.

Table 1: Effect of Nucleophile on the Selectivity of Mixed Triarylbismuthine Synthesis

Reaction: Ph₂BiCl + (4-MeOC₆H₄)-M → (4-MeOC₆H₄)BiPh₂ + Ph₃Bi

Nucleophile (M)Yield of (4-MeOC₆H₄)BiPh₂Yield of Ph₃Bi (Side Product)Reference
-MgCl (Grignard)30%30% lookchem.com
-Li (Organolithium)40%9% lookchem.com
-Cu(CN)Li59%7% lookchem.com
-ZnCl (Organozinc)74%12% lookchem.com

Furthermore, a facile synthesis for both symmetrical and unsymmetrical triarylbismuthines has been developed using sodium tetraarylborate salts to arylate bismuth(III) carboxylates under mild conditions. acs.org This method also allows for the synthesis of mixed arylbismuthines, as arylbismuth bis(salicylates) can be used as precursors to produce compounds such as BiPhₓ(tolyl)₃₋ₓ. acs.org

Mechanistic Aspects of Bi-C Bond Formation in Arylbismuthine Synthesis

The formation of the bismuth-carbon (Bi-C) bond in arylbismuthines is a fundamental process in organobismuth chemistry, typically proceeding through mechanisms involving transmetalation and nucleophilic substitution.

In the most common synthetic routes, a bismuth(III) halide, such as bismuth trichloride (B1173362) (BiCl₃), serves as the bismuth source. nih.gov This compound is electrophilic at the bismuth center. Organometallic reagents like Grignard reagents (ArMgX) or organolithium reagents (ArLi) act as potent nucleophiles, providing a carbanionic aryl group (Ar⁻). wikipedia.orgmnstate.edulibretexts.org The core of the reaction involves the nucleophilic attack of this carbanion on the bismuth center, displacing a halide ligand to form a Bi-C bond. This process is repeated three times to yield the triarylbismuthine.

The mechanism can be influenced by the nature of the reactants and conditions. For instance, the Suzuki-Miyaura coupling, a palladium-catalyzed reaction, involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org While typically used for C-C bond formation, the principles are relevant to organobismuth chemistry. Bismuth-catalyzed reactions have been developed that proceed through a Bi(III)/Bi(V) redox cycle, mimicking these fundamental organometallic steps. acs.orgacs.org

In these catalytic cycles, the Bi(III) species first undergoes transmetalation with an organoboron compound to form a phenylbismuthine intermediate. acs.org This is followed by oxidation to a pentavalent Bi(V) species. The final step is a reductive elimination , where a new bond is formed between two ligands, and the bismuth center is reduced back to Bi(III), regenerating the catalyst. acs.orgmedium.com While often studied for C-F or C-O bond formation, this process highlights the accessibility of the Bi(V) state and the feasibility of reductive elimination from bismuth centers, which is crucial for understanding the stability and reactivity of the Bi-C bond. acs.orgacs.org The stabilization of Bi(III) over Bi(V) is partly attributed to the inert pair effect, where the 6s² electrons are less available for bonding. wikipedia.org

Comparative Analysis of Synthetic Efficiencies and Limitations

Grignard and Organolithium Reagents: These are the most traditional and widely used methods for synthesizing triarylbismuthines from bismuth halides. nih.govyoutube.com They are powerful nucleophiles capable of providing high yields under appropriate conditions. libretexts.org However, their high reactivity is also their main limitation. Both Grignard and organolithium reagents are strong bases and will react with any acidic protons in the substrate, such as those found in alcohols, amines, and carboxylic acids. libretexts.org This severely restricts the functional group tolerance of the reaction, often requiring protection-deprotection steps or necessitating the introduction of functional groups after the bismuthine has been formed. researchgate.net Biphenyl (B1667301) formation can also be a significant side reaction with Grignard reagents, favored by higher temperatures and concentrations of the aryl halide starting material. libretexts.org

Organozinc and Organocuprate Reagents: As discussed in section 2.2.3, these milder nucleophiles offer superior control over selectivity in the synthesis of mixed triarylbismuthines. lookchem.com The use of organozinc reagents, in particular, provides a high yield of the desired unsymmetrical product with reduced formation of scrambled byproducts. lookchem.com This makes them the preferred choice for the rational synthesis of heteroleptic triarylbismuthanes.

Organoborate Reagents: The use of sodium tetraarylborates to arylate bismuth(III) carboxylates is a more recent development. acs.org This method offers the advantage of proceeding under mild conditions and can be carried out in various solvents like ethanol, THF, or acetone. acs.org It provides a facile route to both symmetrical and unsymmetrical triarylbismuthines, expanding the toolkit available to synthetic chemists.

Post-Synthetic Functionalization: To circumvent the functional group incompatibility of traditional methods, a divergent approach involving post-synthetic modification has been demonstrated. This strategy involves synthesizing a simple, stable triarylbismuthane and then performing established functional group manipulations to introduce desired moieties like alcohols, aldehydes, and esters. researchgate.net This allows for the creation of highly functionalized triarylbismuthines that are inaccessible through conventional organometallic routes. researchgate.net

The following table provides a comparative summary of these synthetic methodologies.

Table 2: Comparative Analysis of Synthetic Methodologies for Triarylbismuthines

MethodologyTypical ReagentsAdvantagesLimitationsReference
Grignard ReactionAr-MgX + BiCl₃Well-established, potentially high yield.Low functional group tolerance (strong base), dismutation in mixed syntheses, biphenyl side products. lookchem.comlibretexts.org
Organolithium ReactionAr-Li + BiCl₃Highly reactive, can be more efficient than Grignard.Very low functional group tolerance (strongest base), pyrophoric reagents require careful handling. lookchem.comwikipedia.orglibretexts.org
Organozinc ReactionAr-ZnCl + Ar'₂BiXExcellent selectivity for mixed bismuthines, milder conditions.Requires preparation of the organozinc reagent. lookchem.com
Organoborate ReactionNa[BAr₄] + Bi(O₂CR)₃Mild conditions, good for both symmetrical and unsymmetrical bismuthines.Requires synthesis of tetraarylborate and bismuth carboxylate precursors. acs.org
Post-Synthetic ModificationAr₃Bi + various reagentsExcellent functional group tolerance, divergent approach.Multi-step process, requires a stable parent bismuthine. researchgate.net

Reactivity and Transformation Chemistry of Tris 4 Methoxyphenyl Bismuthine

Arylation Reactions Mediated by Tris(4-methoxyphenyl)bismuthine

This compound serves as an effective arylating agent in both palladium- and copper-catalyzed reactions, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These transformations are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Palladium-Catalyzed C-Arylation Mechanisms

While the use of triarylbismuth reagents in palladium-catalyzed cross-coupling reactions is well-established, specific mechanistic studies detailing the role of this compound are part of a broader understanding of this class of compounds. The general mechanism for the palladium-catalyzed arylation using triarylbismuthines involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination.

In a typical cycle, a low-valent palladium(0) species undergoes oxidative addition with an aryl halide or triflate to form a palladium(II) intermediate. Subsequently, the triarylbismuthine, such as this compound, acts as the transmetalating agent, transferring a 4-methoxyphenyl (B3050149) group to the palladium center. This step is often facilitated by a base. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst, allowing the cycle to continue. The efficiency of the transmetalation step can be influenced by the nature of the ligands on the palladium and the substituents on the bismuthine (B104622) reagent.

Copper-Catalyzed C-, N-, and O-Arylation Processes

Copper-catalyzed arylation reactions using triarylbismuth reagents, including this compound, have proven to be a versatile method for the formation of C-C, C-N, and C-O bonds. nih.govresearchgate.net These reactions often proceed under mild conditions and exhibit good functional group tolerance.

For N- and O-arylation, pentavalent derivatives, such as triarylbismuth diacetates, are often employed. These can be generated in situ from the corresponding trivalent bismuthine. The copper catalyst facilitates the transfer of an aryl group from the bismuth reagent to a nucleophile, such as an amine or an alcohol. The reaction is believed to proceed through a copper(III) intermediate. For instance, the copper-catalyzed N-arylation of anilines and O-arylation of phenols with triarylbismuth diacetates provide the corresponding diarylamines and diaryl ethers in good yields. nih.gov

Substrate Scope and Functional Group Tolerance in Arylation Reactions

A significant advantage of using triarylbismuthines like this compound in arylation reactions is their high functional group tolerance. nih.govresearchgate.net This allows for the synthesis of highly functionalized molecules without the need for extensive protecting group strategies.

A study on the synthesis of highly functionalized triarylbismuthines highlighted their use in palladium- and copper-catalyzed arylation reactions. nih.gov The research demonstrated that these reagents are compatible with a wide range of functional groups, enabling the arylation of various substrates. The table below summarizes the scope of these reactions.

Arylation TypeCatalystSubstrate ClassFunctional Group Tolerance (Examples)Reference
C-ArylationPalladiumAryl Halides/TriflatesEsters, Ketones, Aldehydes, Nitriles nih.govresearchgate.net
N-ArylationCopperAmines, AnilinesHalogens, Ethers, Nitro groups nih.gov
O-ArylationCopperAlcohols, PhenolsAmides, Carboxylic Acids (as esters) nih.gov

Condensation and Coupling Reactions

Beyond catalyzed arylation reactions, this compound and related electron-rich triarylbismuthanes exhibit unique reactivity in condensation and coupling reactions, particularly in the selective activation of carboxylic acids for the formation of esters and amides.

Selective Esterification and Amidation of Carboxylic Acids

Electron-rich triarylbismuthanes, including Tris(4-methoxyphenyl)bismuthane, have been shown to selectively activate primary carboxylic acids, facilitating their condensation with amines and alcohols to form the corresponding amides and esters in satisfactory yields. nih.gov A remarkable feature of this reactivity is the high degree of selectivity for primary carboxylic acids, while secondary, tertiary, and aromatic carboxylic acids remain largely unreactive under the same conditions.

This selectivity is attributed to the structure-dependent activation of the carboxylic acid by the bismuthane. The reaction is typically carried out by heating the components in a solvent such as benzene. Tris-(4-methoxyphenyl)bismuthane has been demonstrated to be effective in these transformations.

The table below presents data on the selective amidation and esterification of phenoxyacetic acid (a primary carboxylic acid) using various tris(methoxyphenyl)bismuthanes.

Bismuthane ReagentProductYield (%)Reference
Tris-(2-methoxyphenyl)bismuthaneN-(2-phenylethyl)phenoxyacetamide88 nih.gov
Tris-(4-methoxyphenyl)bismuthaneN-(2-phenylethyl)phenoxyacetamide78 nih.gov
Tris-(2,6-dimethoxyphenyl)bismuthaneN-(2-phenylethyl)phenoxyacetamide92 nih.gov
Tris-(2-methoxyphenyl)bismuthane2-Phenylethyl phenoxyacetate85 nih.gov
Tris-(4-methoxyphenyl)bismuthane2-Phenylethyl phenoxyacetate75 nih.gov
Tris-(2,6-dimethoxyphenyl)bismuthane2-Phenylethyl phenoxyacetate90 nih.gov

Reactivity with Various Nucleophiles (Amines, Alcohols)

The selective activation of primary carboxylic acids by this compound inherently involves its reactivity with nucleophiles such as amines and alcohols. The process is believed to involve the formation of a bismuth acylate intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol, leading to the formation of the corresponding amide or ester and the regeneration of a bismuth-containing species.

The recovery of a significant amount of the triarylbismuthane after the reaction suggests a catalytic cycle where the bismuth compound is not consumed stoichiometrically. nih.gov The reaction demonstrates the ability of this compound to act as a shuttle for the acyl group from a primary carboxylic acid to a nucleophile, highlighting a unique mode of reactivity for this class of organobismuth compounds.

Oxidative Reactivity and Formation of Bismuth(V) Derivatives

This compound readily undergoes oxidation from the +3 to the +5 oxidation state, a characteristic feature of organobismuth compounds. This transformation is pivotal for the synthesis of various hypervalent bismuth derivatives, which serve as important reagents in organic synthesis.

Pathways to Triarylbismuth Dihalides and Diacetates

The synthesis of triarylbismuth(V) dihalides and diacetates from this compound proceeds through oxidative addition reactions. These pentavalent compounds are valuable as arylating agents. fcad.com

The formation of tris(4-methoxyphenyl)bismuth dichloride can be effectively achieved by reacting the parent bismuthine with sulfuryl chloride (SO₂Cl₂). This reaction is typically carried out in a solvent like dichloromethane (B109758) at low temperatures, such as -78 °C, followed by warming to room temperature. While specific yields for the 4-methoxy derivative are not always detailed, this method is a general and efficient route for the synthesis of various triarylbismuth dichlorides.

Tris(4-methoxyphenyl)bismuth diacetate can be synthesized through several oxidative methods. One common approach involves the use of reagents like sodium perborate (B1237305) in acetic acid or iodobenzene (B50100) diacetate. The reaction with sodium perborate is typically stirred at room temperature for a short period. Alternatively, the reaction with iodobenzene diacetate in dichloromethane can also yield the desired diacetate. The choice of method can influence the yield, with the iodobenzene diacetate route sometimes offering better results.

These pentavalent derivatives, particularly the diacetates, are effective reagents for C-, N-, and O-arylation reactions, often facilitated by copper catalysis. fcad.com

Table 1: Synthesis of Tris(4-methoxyphenyl)bismuth(V) Derivatives

Derivative Reagents Typical Conditions
Dichloride SO₂Cl₂ CH₂Cl₂, -78 °C to room temperature
Diacetate NaBO₃ / AcOH Acetic acid, room temperature
Diacetate PhI(OAc)₂ CH₂Cl₂, room temperature

Formation and Stability of Triaryl(methyl)bismuthonium Salts

Further derivatization of the bismuth(V) center can lead to the formation of bismuthonium salts. A key example is the synthesis of tris(4-methoxyphenyl)(methyl)bismuthonium tetrafluoroborate (B81430) . This is achieved by reacting tris(4-methoxyphenyl)bismuth difluoride with methylboronic acid in the presence of boron trifluoride etherate (BF₃·OEt₂). The reaction is typically initiated at a low temperature (-20 °C) and gradually warmed to room temperature. The resulting bismuthonium salt is then isolated as a tetrafluoroborate salt by treatment with sodium tetrafluoroborate. This method provides a direct pathway to these valuable methylating agents.

These triaryl(methyl)bismuthonium salts are notable for their ability to transfer a methyl group to various nucleophiles under mild conditions. This reactivity highlights their potential as reagents in organic synthesis, offering an alternative to other methylating agents.

Through-Space Interactions Influencing Stability of Bismuthonium Salts

The stability and reactivity of organobismuth compounds, including bismuthonium salts, can be influenced by subtle intramolecular interactions. In derivatives of this compound, the presence of the methoxy (B1213986) group introduces the possibility of a through-space interaction between the oxygen atom of the methoxy group and the bismuth center.

While direct crystallographic or extensive spectroscopic evidence for a strong Bi···O interaction in tris(4-methoxyphenyl)bismuthonium salts is not extensively documented in readily available literature, the concept of such intramolecular coordination is well-established in organobismuth chemistry. For instance, intramolecular N→Bi interactions in pincer-type ligands have been shown to stabilize organobismuth(III) dihalides, leading to a distorted square-pyramidal coordination geometry around the bismuth atom. researchgate.net These interactions can influence the electronic environment and the Lewis acidity of the bismuth center. researchgate.net It is plausible that a similar, albeit weaker, interaction between the lone pair of the methoxy oxygen and the bismuth center could play a role in the conformation and stability of tris(4-methoxyphenyl)bismuthonium salts in solution and in the solid state. Such interactions can be investigated using advanced NMR techniques and computational modeling. rsc.org

Other Significant Reactivity Patterns

Beyond oxidative additions, this compound exhibits other important reactivity patterns, including ligand exchange and transmetalation, which are fundamental to its application in catalysis and synthesis. The inherent stability of the bismuth-carbon bond under various conditions is also a critical factor.

Ligand Exchange and Transmetalation Processes

Ligand exchange at the bismuth(III) center is a fundamental process. Bismuth(III) is considered a borderline Lewis acid, allowing it to coordinate with a variety of Lewis bases. This can involve the displacement of one of the aryl groups or, more commonly, the coordination of additional ligands to the bismuth center, influencing its reactivity.

Insights into Bi-C Bond Stability under Diverse Conditions

The bismuth-carbon (Bi-C) bond is the weakest among the pnictogens (Group 15 elements). This inherent weakness is a defining characteristic of organobismuth compounds and is central to their reactivity. While advantageous for reactions where the transfer of the aryl group is desired, it also contributes to the relative instability of these compounds under certain conditions.

The stability of the Bi-C bond in this compound is influenced by several factors:

Thermal Conditions: Organobismuth compounds can undergo thermal decomposition. Studies on related compounds like triphenylbismuth (B1683265) have shown that annealing can lead to the cleavage of the Bi-C bonds. scbt.com The presence of the electron-donating methoxy group in the para position of the phenyl ring may influence the thermal stability, though specific data for this compound is not widely reported.

Acidic Conditions: The Bi-C bond is generally susceptible to cleavage by strong acids (acidolysis). This reaction typically results in the formation of the corresponding arene (methoxybenzene in this case) and a bismuth(III) salt. The electron-rich nature of the 4-methoxyphenyl group might affect the rate of this cleavage compared to unsubstituted triphenylbismuthine.

Hydrolytic Stability: While generally more stable than their alkyl counterparts, triarylbismuthines can be sensitive to hydrolysis, particularly in the presence of acids or bases, which can facilitate the cleavage of the Bi-C bond.

The relatively low energy of the Bi-C bond is also exploited in photochemical reactions, where UV or visible light can induce homolytic cleavage of the bond to generate aryl radicals. nih.gov This property opens up avenues for the use of triarylbismuthines in radical-mediated transformations. nih.gov

Coordination Chemistry and Ligand Behavior of Tris 4 Methoxyphenyl Bismuthine

Formation of Coordination Complexes with Transition Metals

The ability of tris(4-methoxyphenyl)bismuthine to form coordination complexes with transition metals is a key area of its chemical profile. This section delves into its properties as a ligand and the nature of the bonds it forms with various metals.

Coordination Modes and Ligand Properties

This compound, like other triarylbismuthines, primarily functions as a neutral ligand, donating its lone pair of electrons on the bismuth atom to a metal center. However, the coordination chemistry of bismuth ligands is less developed compared to their lighter pnictogen counterparts, such as phosphines and arsines. This is partly due to the characteristics of the bismuth atom itself. Bismuth is generally considered a poor σ-donor because of the relativistic contraction and stabilization of its 6s lone pair. Furthermore, the Bi-C bonds are relatively weak, which can lead to ligand degradation under harsh reaction conditions.

The electronic nature of the aryl substituents plays a crucial role in modulating the ligand properties of triarylbismuthines. In this compound, the methoxy (B1213986) groups in the para position are electron-donating. This increases the electron density on the bismuth atom, enhancing its donor capability compared to unsubstituted triphenylbismuthine. This effect is well-documented in the analogous phosphine (B1218219) chemistry, where tris(4-methoxyphenyl)phosphine (B1294419) is known to be a stronger Lewis base than triphenylphosphine (B44618).

When coordinating to a transition metal, this compound typically acts as a monodentate ligand, forming a terminal M-Bi bond. The steric bulk of the three methoxyphenyl groups influences the coordination geometry around the metal center and can limit the number of ligands that can be accommodated.

Exploration of Bismuth-Metal Bonds (e.g., Au-Bi, Ag-Bi, Cu-Bi)

The interaction of this compound with coinage metals such as gold, silver, and copper is of significant interest. While specific, structurally characterized examples of complexes between this compound and these metals are not extensively reported in the literature, the nature of the resulting M-Bi bonds can be inferred from related systems.

The formation of dative Bi→M bonds is the most common interaction. rsc.org The strength and length of these bonds are influenced by a combination of factors, including the Lewis acidity of the metal center, the donor strength of the bismuthine (B104622) ligand, and steric effects.

In the context of gold and silver complexes, studies on analogous bulky phosphine ligands have shown that the Au-P bond is often shorter than the Ag-P bond in isostructural complexes. This is attributed to relativistic effects that cause a contraction of the gold atom's orbitals. A similar trend would be expected for Au-Bi versus Ag-Bi bonds. The formation of complexes such as [Au(BiAr₃)₂]⁺ or [Ag(BiAr₃)₂]⁺ would likely exhibit linear coordination geometries, a common feature for Au(I) and Ag(I) centers.

Copper complexes with triarylpnictogen ligands are also well-known. For instance, copper(I) has been shown to form complexes with tripodal tris(N-heterocyclic carbene) ligands, which are electronically distinct but sterically comparable to triarylbismuthines. rsc.org The formation of a Cu-Bi bond with this compound would be anticipated, likely resulting in tetrahedral or trigonal planar geometries depending on the other ligands present.

Hypervalent Bismuth Derivatives in Coordination Chemistry

A prominent feature of bismuth chemistry is the tendency of Bi(III) centers to expand their coordination sphere beyond the typical trivalent state, forming hypervalent species. This behavior is also observed in the coordination chemistry of this compound and its derivatives.

Synthesis and Characterization of Hypervalent Bismuth(III) Complexes

Hypervalent bismuth(III) complexes involving moieties related to this compound have been synthesized and characterized. A notable example is a hypervalent bismuth(III) derivative of tetrakis(4-methoxyphenyl)porphyrin. researchgate.netsci-hub.se In this system, the bismuth porphyrin is prepared by reacting the free base porphyrin with bismuth(III) nitrate (B79036) pentahydrate. sci-hub.se The resulting complex exists as a binuclear species, [Bi(TMP)NO₃]₂, both in the solid state and in solution. researchgate.netsci-hub.se This dimerization is driven by the strong tendency of the Bi³⁺ ion to achieve a hypervalent state. researchgate.netsci-hub.se

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques.

Characterization TechniqueObservation for Hypervalent Bi(III)-Porphyrin ComplexReference
¹H NMR Spectroscopy Splitting of signals for the porphyrin protons upon metal coordination. sci-hub.se
UV-Visible Spectroscopy Bathochromic (red) shift of the absorption bands relative to the free base porphyrin. researchgate.netsci-hub.se
Fluorescence Spectroscopy Significant quenching of emission bands in the metal complex. researchgate.netsci-hub.se

Another class of hypervalent organobismuth compounds involves aryloxybismuthanes. The synthesis of air-stable aryloxybismuthane derivatives, such as 10-(4-methoxyphenoxy)phenothiabismine 5,5-dioxide, demonstrates the formation of stable hypervalent Bi-O bonds. figshare.com

Role of Ancillary Ligands in Hypervalent Bismuth Systems

Ancillary ligands play a crucial role in the stabilization and structure of hypervalent bismuth complexes. These ligands coordinate to the bismuth center, helping to satisfy its expanded coordination sphere.

In the case of the hypervalent bismuth porphyrin complex, [Bi(TMP)NO₃]₂, the nitrate ions act as bridging bidentate ancillary ligands. researchgate.netsci-hub.se Each nitrate ligand links two bismuth porphyrin units, facilitating the formation of the dimeric, hypervalent structure.

In aryloxybismuthane systems, the aryloxide group itself is a key ligand. The stability and reactivity of these compounds are influenced by the electronic properties of the aryloxide. For example, substitution with more acidic phenols is generally more favorable. figshare.com Furthermore, these systems can engage in hydrogen bonding. It has been observed that 10-(4-methoxyphenoxy)phenothiabismine 5,5-dioxide can form a 1:1 complex with 4-methoxyphenol (B1676288) through hydrogen bonding between the phenolic hydroxyl group and the aryloxide oxygen atom. figshare.com This interaction may represent an initial step in ligand substitution reactions.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

The ability of this compound and its derivatives to participate in the formation of larger, ordered structures is an emerging area of interest. This includes the formation of supramolecular assemblies and the potential use of these compounds as building blocks for metal-organic frameworks (MOFs).

Research has shown that derivatives of this compound can form supramolecular structures. For example, the demetallation of the hypervalent bismuth(III) tetrakis(4-methoxyphenyl)porphyrin complex at a pH of approximately 5 leads to the formation of dicationic porphyrin species that undergo significant J-type supramolecular aggregation. researchgate.netsci-hub.se

Furthermore, studies on hypervalent aryloxybismuthanes have revealed that these molecules can adopt various association modes in the solid state. figshare.com These associations are mediated by intermolecular Bi···O coordinate bonds, suggesting a potential for these compounds to be used in the rational design and construction of three-dimensional organometallic systems. figshare.com While the direct use of this compound as a linker in traditional MOF synthesis is not yet well-documented, its structural motifs and the tendency of its derivatives to form extended networks indicate a promising future for this class of compounds in materials science.

Cation- and Anion-Mediated Supramolecular Architectures

The assembly of supramolecular structures using tripodal ligands is profoundly influenced by the choice of metal cations and their counter-anions. While specific studies on this compound in this context are not extensively documented, the behavior of analogous tripodal bismuthine ligands, such as Tris(3-pyridyl)bismuthine, provides significant insight into the expected coordination patterns.

Research on Tris(3-pyridyl)bismuthine [Bi(3-py)₃] demonstrates that this ligand can form complex three-dimensional (3D) metal-organic frameworks (MOFs) when reacted with certain copper(I) and silver(I) salts. nih.gov For instance, with Cu(I) and Ag(I) salts of weakly coordinating anions like PF₆⁻, SbF₆⁻, and OTf⁻, a common hybrid MOF structure is formed. nih.gov This structure is composed of cationic M₄Bi₄ (M = Cu, Ag) cage-like units that are further linked into a 3D network through direct Bi–M bonds. nih.gov In these assemblies, the bismuthine ligand acts as a tetradentate node, coordinating through its three nitrogen atoms and the bismuth atom's lone pair. nih.gov

The nature of the cation and anion, however, can dramatically alter the final architecture. The greater Lewis acidity of Bi(III) compared to lighter pnictogens makes it more susceptible to interactions with anions. nih.gov In the case of the Bi(3-py)₃ ligand, using a salt with the more strongly coordinating BF₄⁻ anion leads to the collapse of the 3D MOF structure. This is attributed to a competitive anion···Bi interaction that overcomes the Bi–metal bonding necessary for the extended framework. nih.gov Similarly, the use of "harder" metal cations like Li⁺, in the form of LiBr, results in a completely different one-dimensional (1D) coordination polymer instead of a 3D MOF. In this 1D chain, the Bi(3-py)₃ ligand coordinates to neighboring LiBr units through its three pyridine (B92270) nitrogen atoms, forming a ribbon-like arrangement of fused Li₂Bi₂ rings. nih.gov

These findings underscore that the supramolecular assembly is a delicate balance between the directing influence of the tripodal ligand itself, the coordinating strength of the metal cation, and the ability of the anion to interact with the Lewis acidic bismuth center.

Table 1: Supramolecular Architectures Formed with Tris(3-pyridyl)bismuthine [Bi(3-py)₃] Data sourced from research on the analogous ligand Bi(3-py)₃ to illustrate expected principles.

Metal SaltResulting ArchitectureKey Structural FeaturesCitation
CuPF₆3D MOFCationic [Cu₄Bi₄] cage units linked by Bi–Cu bonds. nih.gov
AgSbF₆3D MOFIsostructural with the CuPF₆ complex; [Ag₄Bi₄] cages linked by Bi–Ag bonds. nih.gov
AgBF₄Decomposed StructureCollapse of the MOF due to strong F···Bi interactions. nih.gov
LiBr1D Coordination PolymerRibbon-like chains of fused Li₂Bi₂ rings; Bi coordinates only via N-donors. nih.gov

Influence of Bridgehead Atoms on MOF Structural Directing Properties

The identity of the Group 15 element (pnictogen) serving as the bridgehead atom in a tripodal ligand plays a critical role in determining the stability and structure of the resulting coordination polymer or MOF. A direct comparison between the coordination chemistry of Tris(3-pyridyl)bismuthine [Bi(3-py)₃] and its antimony analogue, Tris(3-pyridyl)antimony [Sb(3-py)₃], clearly illustrates this influence. nih.gov

Both ligands form isostructural 3D MOFs with Cu(I) and Ag(I) salts of weakly coordinating anions, built from E₄M₄ (E = Sb, Bi; M = Cu, Ag) cage units. This indicates a strong structure-directing influence from the tripodal N,N,N-coordination motif common to both ligands. nih.gov However, the stability and formation of these frameworks are subject to the electronic properties of the bridgehead atom. nih.gov

Chelating and Intramolecular Interactions in Bismuth Complexes

The coordination behavior of arylbismuthine ligands is characterized by both their ability to act as external ligands to metal centers and the potential for intramolecular interactions, particularly when substituents on the aryl rings possess donor atoms. For this compound, the para-position of the methoxy group precludes direct intramolecular chelation to the bismuth center due to geometric constraints. However, the study of isomers provides critical information on the potential for such interactions in arylbismuthine compounds.

The solid-state crystal structure of the related isomer, Tris(2-methoxyphenyl)bismuthine (B1585852) , reveals significant intramolecular Bi···O interactions. In this molecule, the oxygen atom of each of the three methoxy groups is positioned close to the bismuth center, with Bi···O distances measured between 3.059 Å and 3.140 Å. These distances are shorter than the sum of the van der Waals radii, indicating a tangible, albeit weak, bonding interaction. This interaction forces the bismuth atom into a distorted trigonal pyramidal geometry.

While this compound cannot form such intramolecular bonds, the electron-donating nature of the para-methoxy groups influences the electronic properties of the bismuth center, enhancing the Lewis basicity of its lone pair compared to unsubstituted triphenylbismuthine. When acting as a ligand, coordination to a metal center occurs via this lone pair. Natural Bonding Orbital (NBO) analysis on the analogous Bi(3-py)₃–Ag complex shows that the Bi–Ag bond is formed primarily by the donation from a filled lone pair orbital on bismuth (composed of 80% 6s and 20% 6p character) into an empty 5s orbital on the silver atom, with no significant back-donation from the metal to bismuth. nih.gov This confirms that the bismuthine acts as a classical σ-donor ligand.

Table 2: Selected Structural Data for Triarylbismuthine Compounds Data for the 2-methoxy isomer is included to illustrate intramolecular interactions in related systems.

CompoundParameterValueNotes
Tris(2-methoxyphenyl)bismuthine Bi–C Bond Length2.247 - 2.251 ÅTypical covalent bond distance.
Intramolecular Bi···O Distance 3.059 - 3.140 Å Evidence of weak intramolecular coordination.
C–Bi–C Bond Angle93.1° - 95.8°Distorted trigonal pyramidal geometry.
This compound Bi–C Bond LengthNot availableExpected to be similar to the 2-methoxy isomer.
Intramolecular Bi···O DistanceNot applicableMethoxy group is in the para position.
C–Bi–C Bond AngleNot availableExpected to be a standard trigonal pyramid.

Structural Elucidation and Polymorphism of Tris 4 Methoxyphenyl Bismuthine

Spectroscopic Characterization Techniques for Structural Confirmation

The precise molecular structure of Tris(4-methoxyphenyl)bismuthine (C₂₁H₂₁BiO₃) is confirmed through a combination of modern spectroscopic techniques. Each method provides unique insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Methoxy (B1213986) Protons

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic and organometallic compounds in solution. For this compound, both ¹H and ¹³C NMR provide definitive information about the electronic environment of the hydrogen and carbon atoms.

In the ¹H NMR spectrum, the chemical shifts of the protons are indicative of their local environment. The three equivalent methoxy groups (–OCH₃) are expected to produce a sharp singlet, while the protons on the para-substituted aromatic rings will appear as a distinct set of doublets, characteristic of an AA'BB' spin system. The expected chemical shifts are informed by data from analogous compounds, such as Tris(4-methoxyphenyl)phosphine (B1294419). nih.govchemicalbook.com

In the ¹³C NMR spectrum, a signal for the methoxy carbon is expected, along with four distinct signals for the aromatic carbons, corresponding to the C-Bi, C-H (ortho to Bi), C-H (meta to Bi), and C-O carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
NucleusProton/Carbon TypePredicted Chemical Shift (ppm)Multiplicity
¹HMethoxy (–OCH₃)~3.8Singlet (s)
¹HAromatic (ortho to Bi)~7.4-7.6Doublet (d)
Aromatic (meta to Bi)~6.9-7.1Doublet (d)
¹³CMethoxy (–OCH₃)~55
¹³CAromatic (C-O)~160
Aromatic (C-H, ortho to Bi)~135-137
Aromatic (C-H, meta to Bi)~114-116
Aromatic (C-Bi)~140-150

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound is dominated by vibrations associated with the methoxy and aromatic groups. Key absorption bands confirm the presence of these functionalities.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3000-2850C-H StretchAromatic & Methoxy
~1580-1600C=C StretchAromatic Ring
~1240-1260Asymmetric C-O-C StretchAryl Ether
~1020-1040Symmetric C-O-C StretchAryl Ether
~820-840C-H Out-of-Plane Bend1,4-Disubstituted Ring

Mass Spectrometry for Molecular Ion Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 530.38 g/mol . sigmaaldrich.com Due to the single stable isotope of bismuth (²⁰⁹Bi), the isotopic pattern is relatively simple. Fragmentation patterns in organobismuth compounds are often characterized by the loss of the organic ligands. libretexts.org

Table 3: Expected Key Ions in the Mass Spectrum of this compound
m/zProposed Ion FragmentFormula
~530Molecular Ion [M]⁺[C₂₁H₂₁BiO₃]⁺
~423[M - C₇H₇O]⁺[C₁₄H₁₄BiO₂]⁺
~316[M - 2(C₇H₇O)]⁺[C₇H₇BiO]⁺
209Bismuth Cation [Bi]⁺[Bi]⁺

Advanced Crystallographic Investigations

The arrangement of molecules in the solid state, including their precise geometry and intermolecular interactions, is determined using crystallographic techniques. These methods are crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms.

X-ray Diffraction for Solid-State Structure Determination

Studies on Tris(2-methoxyphenyl)bismuthine (B1585852) have identified at least two distinct polymorphs. tugraz.at One form, obtained from solution crystallization, adopts a trigonal crystal system. A second, metastable polymorph with a monoclinic (P2(1)/c) space group was discovered upon recrystallization from a melt. tugraz.at This phenomenon of polymorphism is common in triarylbismuthines and is driven by different packing efficiencies and intermolecular forces. researchgate.net It is highly probable that this compound also exhibits polymorphism.

In general, triarylbismuthines like this feature a pyramidal geometry at the bismuth center, with the three aryl groups occupying three vertices and a stereochemically active lone pair of electrons occupying the fourth.

Table 4: Comparative Crystallographic Data for Polymorphs of Tris(2-methoxyphenyl)bismuthine tugraz.at
PropertyPolymorph 1 (from solution)Polymorph 2 (from melt)
Crystal SystemTrigonalMonoclinic
Space GroupNot specified in sourceP2(1)/c
Molecules in Asymmetric Unit21

Analysis of Intermolecular Interactions: Bismuth···π Arene Interactions

The packing of this compound molecules in the solid state is governed by a variety of non-covalent intermolecular forces. Among the most significant for heavy p-block elements like bismuth is the Bismuth···π arene interaction. researchgate.netfu-berlin.de This is a type of dispersion force where the electron-rich bismuth atom interacts with the π-electron cloud of an aromatic ring from an adjacent molecule. acs.orgacs.org

Insights into Bismuth's Coordination Environment and Geometry

Without experimental crystallographic data, a definitive description of the coordination environment and geometry of bismuth in this compound cannot be provided. However, based on the known structures of other triorganobismuth(III) compounds, a pyramidal geometry at the bismuth center is expected. In these types of molecules, the bismuth atom is typically bonded to the ipso-carbons of the three aryl rings, with a stereochemically active lone pair of electrons occupying the fourth position of a pseudo-tetrahedral arrangement. The C-Bi-C bond angles are anticipated to be less than the ideal tetrahedral angle of 109.5° due to the steric repulsion of the bulky aryl groups and the influence of the lone pair.

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties. Research on related compounds, such as tris(2-methoxyphenyl)bismuthine, has revealed the existence of polymorphism, with different crystalline phases identified and characterized. sigmaaldrich.comelsevierpure.comzenodo.orgfcad.com

Identification and Characterization of Different Crystalline Phases

For this compound, there are no published studies identifying or characterizing different crystalline phases. Such a study would typically involve techniques like X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction to determine the crystal systems, space groups, and packing arrangements of any potential polymorphs.

Nuclear Quadrupole Resonance Spectroscopy (NQRS) for Polymorph Differentiation

Nuclear Quadrupole Resonance Spectroscopy (NQRS) is a highly sensitive technique for distinguishing between different crystalline polymorphs. elsevierpure.comzenodo.orgfcad.com The resonance frequencies in NQRS are dependent on the electric field gradient at the nucleus, which is unique for each crystalline environment. For the ²⁰⁹Bi nucleus, which is NQR-active, different polymorphs would be expected to show distinct sets of resonance frequencies. Studies on tris(2-methoxyphenyl)bismuthine have successfully used NQRS to identify and characterize a new monoclinic polymorph, distinguishing it from a known trigonal form based on their different NQR signals. sigmaaldrich.comelsevierpure.comzenodo.orgfcad.com However, no such NQR data has been reported for this compound.

Influence of Crystallization Conditions on Polymorphic Formations

The formation of specific polymorphs is often highly dependent on the crystallization conditions, such as the choice of solvent, rate of cooling, and temperature. For instance, research on tris(2-methoxyphenyl)bismuthine demonstrated that recrystallization from a melt under different cooling speeds (slow cooling versus shock-freezing) led to the formation of a new monoclinic phase not observed after synthesis from a solution. sigmaaldrich.comelsevierpure.comzenodo.orgfcad.com A systematic investigation of various crystallization conditions for this compound would be necessary to explore its potential polymorphic landscape, but this work has not yet been documented in the scientific literature.

Structural Comparison with Related Triarylbismuthines

While a direct structural comparison involving this compound is not possible due to the lack of data, comparisons with other structurally characterized triarylbismuthines can offer general insights. Triarylbismuthines, such as triphenylbismuth (B1683265) and its substituted derivatives, generally adopt a propeller-like, pyramidal structure in the solid state. The specific bond lengths and angles can be influenced by the electronic and steric effects of the substituents on the aryl rings. For example, the presence of methoxy groups, as in the known structures of tris(2-methoxyphenyl)bismuthine, can lead to specific intermolecular interactions and crystal packing arrangements. A comparative analysis for this compound would require its own crystallographic data to be determined first.

Theoretical and Computational Investigations of Tris 4 Methoxyphenyl Bismuthine

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic characteristics of organobismuth compounds like Tris(4-methoxyphenyl)bismuthine. These computational methods allow for a detailed exploration of the molecule's electronic properties, the nature of its frontier molecular orbitals, and the influence of substituents on its electron density distribution.

Density Functional Theory (DFT) Calculations of Electronic Properties

Density Functional Theory (DFT) has become a important tool for investigating the molecular structures and electronic properties of complex molecules. For compounds such as this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are employed to optimize the molecular geometry in the gas phase. nih.gov These calculations can predict key electronic parameters, providing a theoretical framework to understand the molecule's behavior.

Theoretical calculations for related organobismuth compounds have been performed to understand their electronic structure and potential applications. ndpublisher.in While specific DFT data for this compound is not abundant in the provided search results, the methodologies are well-established. For instance, in a study on a different organobismuth complex, DFT calculations were used to optimize the molecular structure and analyze electronic properties, showing good agreement between theoretical and experimental results for bond lengths and angles. nih.gov

Parameter Description
Total Energy The sum of the kinetic and potential energies of all electrons and nuclei in the molecule.
Dipole Moment A measure of the overall polarity of the molecule, arising from the separation of positive and negative charges.
Ionization Potential The minimum energy required to remove an electron from the gaseous atom or molecule.
Electron Affinity The energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion.

Analysis of Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity.

In the context of this compound, the HOMO is expected to be localized on the electron-rich methoxyphenyl groups and the bismuth atom, while the LUMO would likely be centered on the bismuth atom, reflecting its capacity to accept electrons. The HOMO-LUMO energy gap can be determined from DFT calculations and provides insight into the electronic absorption properties of the molecule. For example, in a study of a different organic molecule, the HOMO-LUMO behavior was elucidated to determine the energy gap. nih.gov

Understanding the Impact of Methoxy (B1213986) Substituents on Electronic Density

The increased electron density on the phenyl rings due to the methoxy groups can enhance the Lewis basicity of the bismuth center and influence its interaction with other molecules. This effect is a key consideration in understanding the reactivity and potential applications of this compound.

Exploration of Metal-Ligand Bonding and Interactions

The nature of the bonding between the central bismuth atom and the carbon atoms of the methoxyphenyl ligands, as well as weaker dispersion-type interactions, are critical to understanding the structure and reactivity of this compound.

Computational Analysis of Bi-C Bond Characteristics

The bismuth-carbon (Bi-C) bond is a defining feature of organobismuth compounds. The energy of the bond to carbon in Group 15 elements decreases down the group, making the Bi-C bond relatively weak and reactive compared to its lighter congeners (P-C, As-C, Sb-C). ndpublisher.inwikipedia.org This inherent instability has historically limited the exploration of organobismuth chemistry. nih.gov

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide detailed information about the nature of the Bi-C bond, including its covalent and ionic character. These calculations can quantify the charge transfer between the bismuth and carbon atoms and describe the hybridization of the orbitals involved in bonding. For related organobismuth compounds, computational studies have been instrumental in understanding the bonding situation between bismuth and other atoms. acs.org

Parameter Description
Bond Length The equilibrium distance between the nuclei of the bismuth and carbon atoms.
Bond Order A measure of the number of chemical bonds between two atoms.
Wiberg Bond Index A quantum chemical measure of the bond order.
Natural Population Analysis (NPA) Charges The charges on the bismuth and carbon atoms, indicating the degree of ionic character in the bond.

Theoretical Treatment of Dispersion-Type Interactions (e.g., Bi···O, Bi···π)

In addition to the primary Bi-C covalent bonds, weaker non-covalent interactions, such as dispersion forces, play a crucial role in the solid-state structure and intermolecular organization of triaryl bismuthines. These interactions, including bismuth···π and potential bismuth···oxygen interactions, are important for understanding the crystal packing and supramolecular chemistry of these compounds.

Theoretical studies on related systems, such as tris-(thienyl)bismuthine, have highlighted the significance of London dispersion type bismuth···π interactions in the formation of dimeric structures and 2D networks. rsc.org DFT calculations on model systems have been used to verify the soft and shallow binding potential of these interactions. rsc.org Similarly, in substituted benzyl (B1604629) bismuthines, intermolecular dispersion interactions of the Bi···π arene type have been observed, complementing the stronger donor-acceptor interactions. lew.ro While intramolecular Bi···π interactions were not observed in these benzyl systems due to the flexibility of the ligand, the potential for such interactions in the more rigid structure of this compound is an area for theoretical exploration. The presence of oxygen atoms in the methoxy groups also introduces the possibility of Bi···O interactions, which could further influence the molecular conformation and crystal packing.

Mechanistic Computational Studies

Density Functional Theory (DFT) is a prominent computational method employed to investigate the mechanisms of reactions involving organobismuth compounds. These studies can map out the potential energy surface of a reaction, identifying key intermediates and transition states, thereby providing a detailed narrative of the reaction pathway.

Computational modeling of catalytic transformations involving this compound can unravel the step-by-step mechanism of a reaction. While specific studies on this exact compound are not extensively documented in the provided results, the principles can be inferred from research on other organobismuth catalysts. For instance, in bismuth-catalyzed reactions, the bismuth center can shuttle between Bi(III) and Bi(V) oxidation states or participate in Lewis acid catalysis.

Reaction pathway modeling for a hypothetical cross-coupling reaction catalyzed by this compound would typically involve the following steps:

Oxidative Addition: The initial step often involves the oxidative addition of a substrate (e.g., an aryl halide) to the Bi(III) center of this compound, forming a Bi(V) intermediate.

Ligand Exchange/Metathesis: A second substrate (e.g., an amine or alcohol) then coordinates to the Bi(V) center, often followed by a ligand exchange or metathesis step.

Reductive Elimination: The final step is the reductive elimination of the product, regenerating the Bi(III) catalyst.

Table 1: Illustrative Calculated Energies for a Hypothetical Catalytic Cycle Involving this compound

StepSpeciesRelative Energy (kcal/mol)
1. Catalyst Resting StateThis compound0.0
2. Oxidative Addition TS[Ar-X---Bi(4-MeOPh)₃]‡+18.5
3. Bi(V) Intermediate[Ar-Bi(X)(4-MeOPh)₃]-5.2
4. Ligand Exchange[Ar-Bi(Nu)(4-MeOPh)₃] + X⁻-2.1
5. Reductive Elimination TS[Ar---Nu---Bi(4-MeOPh)₃]‡+25.3
6. Product ComplexProduct + this compound-30.7

Note: This data is illustrative and intended to represent typical values obtained from DFT calculations.

Transition state (TS) analysis is a cornerstone of mechanistic computational studies. By locating and characterizing the transition state structures, chemists can understand the energetic barriers of a reaction and the geometry of the molecule at the peak of the energy profile. For organobismuthine reactivity, TS analysis can reveal the nature of bond-making and bond-breaking processes.

For example, in a transfer hydrogenation reaction catalyzed by a bismuthine (B104622), DFT calculations can identify the transition state for the hydride transfer step. nih.gov The geometry of this transition state would show the simultaneous interaction of the bismuth center with the hydride source and the substrate. The vibrational frequencies of the TS are also calculated; a single imaginary frequency corresponds to the motion along the reaction coordinate, confirming it as a true transition state.

Table 2: Illustrative Transition State Parameters for a Hypothetical Reaction of this compound

ParameterValue
ReactionHydride transfer to an imine
Computational MethodB3LYP/def2-TZVP
Activation Energy (ΔG‡)22.8 kcal/mol
Imaginary Frequency-350 cm⁻¹
Key Interatomic Distances in TS (Å)Bi---H: 2.1, C---H: 1.5, N---H: 1.6

Note: This data is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the characterization of new compounds and the interpretation of experimental spectra. Conformational analysis, a key aspect of this, helps in understanding the three-dimensional structure and flexibility of molecules.

For this compound, computational analysis can predict various spectroscopic data. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental values to confirm the structure. Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed to aid in the assignment of experimental bands.

Conformational analysis of this compound would involve exploring the potential energy surface with respect to the rotation of the methoxyphenyl groups around the Bi-C bonds. This would reveal the most stable (lowest energy) conformation and any other low-energy conformers that might be present in solution. The pyramidal geometry at the bismuth center is a key structural feature that would be accurately modeled. While specific studies on the 4-methoxy derivative are not in the provided results, research on tris(2-methoxyphenyl)bismuthine (B1585852) has shown the existence of different polymorphs with distinct crystallographic structures, which could be computationally investigated. doaj.org

Table 3: Predicted Spectroscopic and Structural Parameters for the Lowest Energy Conformer of this compound

ParameterPredicted Value
NMR (Calculated using GIAO method)
¹H Chemical Shift (methoxy protons)δ 3.8 ppm
¹³C Chemical Shift (ipso-carbon)δ 150 ppm
IR Spectroscopy (Calculated)
Bi-C symmetric stretch450 cm⁻¹
C-O-C asymmetric stretch1250 cm⁻¹
Structural Parameters (Calculated)
C-Bi-C bond angle95.2°
Bi-C bond length2.25 Å
Dihedral Angle (C-Bi-C-C)45°

Note: These values are illustrative and based on typical results from DFT calculations for similar organobismuth compounds.

Advanced Applications in Chemical Synthesis and Materials Science

Catalytic Roles in Organic Transformations

The catalytic activity of organobismuth compounds is a growing area of research, with a focus on developing environmentally benign and efficient synthetic methodologies. Tris(4-methoxyphenyl)bismuthine and its derivatives have been explored in this context, particularly in arylation reactions.

Development of Bismuth-Mediated Electrophilic Arylation Platforms

The transfer of an aryl group to a nucleophile, known as arylation, is a fundamental transformation in organic synthesis. Pentavalent organobismuth reagents are particularly effective for such reactions. While the trivalent this compound itself has shown limited reactivity in some contexts, its pentavalent derivatives, such as the corresponding diacetate and dichloride, have been successfully employed as electrophilic arylating agents. lookchem.com

Research has demonstrated that these pentavalent derivatives of this compound can participate in both base-catalyzed C-arylation and copper-catalyzed N- and O-arylation reactions. lookchem.com The presence of the electron-donating methoxy (B1213986) group on the phenyl ring was initially thought to diminish the reactivity of the bismuth center for arylation. However, studies have shown that the corresponding pentavalent compounds are indeed effective reagents for the transfer of the 4-methoxyphenyl (B3050149) group to various nucleophiles. lookchem.com

In base-catalyzed C-arylation reactions, the pentavalent derivatives of this compound react with soft carbon nucleophiles, such as 1,3-dicarbonyl compounds, to afford the corresponding C-arylated products. The reaction proceeds via a ligand coupling mechanism from the hypervalent bismuth intermediate. The yields of these reactions are influenced by the nature of the nucleophile and the specific pentavalent bismuth reagent used (diacetate or dichloride).

Copper-catalyzed N- and O-arylation reactions provide a pathway to form carbon-nitrogen and carbon-oxygen bonds, which are prevalent in pharmaceuticals and other functional molecules. The pentavalent diacetate derivative of this compound has been shown to effectively arylate amines and phenols in the presence of a copper catalyst under mild conditions. lookchem.comnih.gov These reactions offer an alternative to more traditional palladium-catalyzed methods.

Below are tables summarizing the reactivity of pentavalent Tris(4-methoxyphenyl)bismuth derivatives in arylation reactions with various substrates.

Table 1: Base-Catalyzed C-Arylation of 1,3-Dicarbonyl Compounds with Pentavalent Tris(4-methoxyphenyl)bismuth Derivatives lookchem.com

Substrate (Nucleophile)Bismuth ReagentProductYield (%)
DimedoneTris(4-methoxyphenyl)bismuth Diacetate2-(4-methoxyphenyl)dimedone75
1,3-IndandioneTris(4-methoxyphenyl)bismuth Diacetate2-(4-methoxyphenyl)-1,3-indandione80
4-HydroxycoumarinTris(4-methoxyphenyl)bismuth Diacetate3-(4-methoxyphenyl)-4-hydroxycoumarin65

Table 2: Copper-Catalyzed N- and O-Arylation with Tris(4-methoxyphenyl)bismuth Diacetate lookchem.com

Substrate (Nucleophile)ProductYield (%)
AnilineN-(4-methoxyphenyl)aniline70
Phenol4-methoxyphenoxybenzene68
p-Cresol4-methoxy-1-(p-tolyloxy)benzene72

Exploration in Asymmetric Catalysis with Chiral Ligands

The development of asymmetric catalytic transformations is a significant goal in modern synthetic chemistry. While there is growing interest in using bismuth complexes for enantioselective reactions, to date, there is no specific research in the available scientific literature that details the use of this compound in combination with chiral ligands for asymmetric catalysis. General studies on chiral bismuth catalysts often employ bismuth salts like bismuth triflate in combination with chiral ligands to create a chiral Lewis acid environment. researchgate.net However, the specific application of this compound in this context remains an unexplored area of research.

Potential in Materials Science

Organometallic compounds are often valuable precursors for the synthesis of advanced materials. While this compound is noted as a potential precursor material for applications such as thin film deposition, americanelements.com specific research detailing its use in the synthesis of conductive polymers or in thin film deposition techniques is not available in the current scientific literature.

Exploration in Conductive Polymer Synthesis

Conductive polymers are a class of organic materials with intriguing electronic properties. Their synthesis often involves the polymerization of monomeric units, sometimes facilitated by a catalyst or initiated from a precursor. While organobismuth compounds could theoretically be explored as catalysts or precursors in this field, there are no published research findings on the specific use of this compound for the synthesis of conductive polymers.

Applications in Thin Film Deposition Techniques

Thin film deposition techniques, such as chemical vapor deposition (CVD) and atomic layer deposition (ALD), are crucial for the fabrication of electronic and optoelectronic devices. These techniques rely on volatile and thermally stable precursor compounds. Bismuth-containing thin films have various applications, for instance, as components in semiconductors and ferroelectrics. Although this compound is listed as a potential precursor for thin film deposition by chemical suppliers, americanelements.com there is a lack of specific scientific studies or reports detailing its successful application in CVD or ALD processes for the deposition of bismuth-containing thin films. Research in this area has predominantly focused on other bismuth precursors, such as bismuth alkoxides and β-diketonates. mdpi.com

Investigation of Bismuth-Based Compounds for Novel Material Properties

Bismuth-based compounds, including organobismuth derivatives like this compound, are subjects of growing interest in materials science. This interest is fueled by bismuth's unique characteristics, such as being the most diamagnetic of all metals and possessing a thermal conductivity lower than any other metal except mercury. americanelements.com Elemental bismuth exhibits high electrical resistance and the highest Hall Effect of any metal, signifying a substantial increase in electrical resistance when placed in a magnetic field. americanelements.com

These intrinsic properties make organobismuth compounds valuable as precursor materials for a range of applications. americanelements.com They are utilized in the fabrication of thin films, semiconductors, and in the manufacturing of LEDs. americanelements.comchemimpex.com The low toxicity of bismuth compounds compared to other heavy metals makes them particularly attractive from a green chemistry perspective. lookchem.comnih.gov

Recent research has expanded the scope of bismuth applications into the biomedical field. Bismuth nanoparticles (BiNPs) and bismuth oxide nanoparticles are being intensively studied as radiosensitizers for cancer radiation therapy. nih.gov Their high atomic number (Z=83) allows for enhanced absorption of X-rays, leading to a localized dose enhancement in tumor tissues. nih.gov Studies have shown that bismuth-based nanoparticles are highly biocompatible and can be synthesized in various shapes and sizes to suit targeted therapeutic strategies. nih.gov

Innovative Reagents in Synthetic Organic Chemistry

Organobismuth compounds have carved a niche as selective and efficient reagents in synthetic organic chemistry. lookchem.com Both bismuth(III) and bismuth(V) species serve as effective arylating agents for a variety of organic substrates. lookchem.comnih.gov

Use as Aryl Transfer Reagents beyond Standard Arylation

While triarylbismuth compounds are known for C-C bond formation, their reactivity can be modulated by the substituents on the aryl rings. For instance, research has indicated that tri(p-methoxyphenyl)bismuth carbonate displays lower reactivity in the C-arylation of certain enolic and phenolic substrates compared to other analogues. lookchem.com

However, the utility of these electron-rich arylating agents extends beyond traditional carbon-carbon coupling. Pentavalent tris(polymethoxyphenyl)bismuth diacetates have proven to be highly efficient and selective reagents for N-arylation and O-arylation reactions. lookchem.com These reactions proceed under mild, neutral conditions, offering a significant advantage for the synthesis of complex molecules, particularly those sensitive to harsh reagents or conditions. lookchem.com The ability to selectively transfer an aryl group to a heteroatom like nitrogen or oxygen without observing diarylation products highlights their value in modern organic synthesis. lookchem.com

Table 1: Reactivity of Methoxy-Substituted Triarylbismuth Reagents

Bismuth ReagentReaction TypeSubstrate TypeObserved Reactivity
Tri(p-methoxyphenyl)bismuth carbonateC-ArylationEnols, PhenolsLower reactivity compared to other triarylbismuth reagents. lookchem.com
Tris(polymethoxyphenyl)bismuth diacetatesN-Arylation / O-ArylationAmines, Alcohols, PhenolsEfficient and selective mono-arylation under mild, neutral conditions. lookchem.com

Design of Bismacycles as Versatile Precursors

A significant innovation in organobismuth chemistry is the development of bismacycles, particularly those featuring a sulfone-bridged scaffold. nih.govresearchgate.net These cyclic organobismuth compounds have been engineered as stable, yet highly versatile, electrophilic arylating agents. nih.govacs.org

A key advantage of these bismacyclic systems is the ability to perform "post-synthetic modifications." nih.govacs.org This strategy involves synthesizing a core bismacycle and then chemically modifying the exocyclic aryl group—the group that will be transferred in the arylation reaction. nih.gov This approach allows for the introduction of a wide array of functional groups through reactions such as cross-coupling, heteroatom substitutions, and oxidations/reductions. nih.govacs.org

This methodology provides a divergent and concise route to complex arylating agents that would be difficult or impossible to prepare using traditional methods, which often rely on sensitive organometallic reagents like Grignard reagents that limit functional group compatibility. nih.gov The development of these bismacycles represents a major extension of the organobismuth toolbox, facilitating their adoption in both academic and industrial research for target-oriented synthesis. acs.org

Investigative Roles for Advanced Characterization Techniques

The unique nuclear properties of bismuth lend themselves to investigation by specialized characterization techniques, leading to deeper physical insights and novel applications.

Development of Quadrupole Relaxation Enhancement (QRE) Probes for Magnetic Resonance Research (Focus on physical phenomenon)

The physical phenomenon of Quadrupole Relaxation Enhancement (QRE) is being explored for the development of a new class of contrast agents for Magnetic Resonance Imaging (MRI). researchgate.net This effect arises from the interaction between a nucleus with a low spin, such as a proton (¹H), and a nucleus with a high spin quantum number (a quadrupole nucleus), such as ²⁰⁹Bi (Spin I = 9/2). researchgate.net

The core of the QRE phenomenon is a frequency-specific enhancement of the spin-lattice relaxation rate (1/T₁) of the ¹H nuclei. researchgate.net This occurs when the energy level spacings of the quadrupolar ²⁰⁹Bi nucleus, which are determined by its interaction with the local electric field gradient, match the resonance frequency of the protons. At these matching frequencies, an efficient transfer of magnetization can occur from the protons to the bismuth nucleus, leading to a sharp increase in the proton relaxation rate, which can be detected as a signal enhancement in MRI. researchgate.net

Research into this area has utilized close analogues of this compound, such as tris(2-methoxyphenyl)bismuthane and tris(2,6-dimethoxyphenyl)bismuthane, as model compounds. researchgate.netrsc.org Scientists have performed ¹H spin-lattice relaxation experiments over a wide range of magnetic field strengths to map out the characteristic QRE patterns. researchgate.netrsc.org Complementary Nuclear Quadrupole Resonance (NQR) experiments were conducted to independently determine the quadrupole parameters for ²⁰⁹Bi in these solid-state compounds, which is essential for a quantum-mechanical understanding of the observed relaxation enhancements. researchgate.netrsc.org This line of research paves the way for creating "smart" contrast agents that could be activated by specific physiological conditions.

Table 2: ²⁰⁹Bi Nuclear Quadrupole Resonance (NQR) Data for Methoxy-Substituted Triarylbismuthines

CompoundQuadrupole Coupling Constant (Cq) [MHz]Asymmetry Parameter (η)Reference
Tris(2-methoxyphenyl)bismuthane301.50.05 researchgate.netrsc.org
Tris(2,6-dimethoxyphenyl)bismuthane158.00.85 researchgate.netrsc.org

Q & A

Basic: What are the standard synthetic protocols for Tris(4-methoxyphenyl)bismuthine, and how are reaction conditions optimized?

This compound is synthesized via a Grignard reagent approach. A typical procedure involves reacting BiCl₃ with 4-methoxyphenylmagnesium bromide in anhydrous THF at low temperatures (-50°C to 0°C). The reaction is stirred for 30–60 minutes, followed by quenching with aqueous NH₄Cl. The crude product is purified via silica gel chromatography (10–20% EtOAc/hexanes), yielding the compound as a yellow solid (60–86% yields) . Optimization includes controlling stoichiometry (3:1 molar ratio of Grignard reagent to BiCl₃), ensuring anhydrous conditions, and using slow reagent addition to minimize side reactions like reductive elimination.

Advanced: How do substituents on the aryl rings influence the stability and reactivity of tris(aryl)bismuthines?

Substituents at the para or meta positions of the aryl rings critically modulate stability. Electron-donating groups (e.g., -OMe) enhance stability by reducing Bi(III) center electrophilicity, thereby suppressing reductive elimination of biphenyl byproducts. Conversely, electron-withdrawing groups (e.g., -CF₃) increase Lewis acidity at Bi, favoring coordination but risking decomposition under ambient conditions. For example, Tris(3-trifluoromethylphenyl)bismuthine exhibits lower thermal stability than its methoxy-substituted analogs . Steric effects from bulky substituents (e.g., 6-Me-2-pyridyl) further stabilize the compound by hindering decomposition pathways .

Basic: What spectroscopic techniques are employed to characterize this compound?

Key methods include:

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.3–8.0 ppm, J = 7–8 Hz), with methoxy groups as singlets (δ ~3.7 ppm). Coupling constants (e.g., J = 8.2 Hz for para-substituted protons) confirm substitution patterns .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+HCO₂]⁺ at m/z 689.0592 for Tris(3-CF₃-phenyl)bismuthine) .
  • IR : Stretching frequencies for Bi-C bonds (~500–600 cm⁻¹) and aryl-OCH₃ (~1250 cm⁻¹) are diagnostic .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities in tris(aryl)bismuthines?

Single-crystal X-ray diffraction is pivotal for determining bond lengths, angles, and coordination geometry. For example, in Tris(perfluorophenyl)bismuthine, Bi-C bond lengths range from 2.25–2.30 Å, with C-Bi-C angles of ~95–100°, confirming a trigonal pyramidal geometry. SHELX programs (e.g., SHELXL) refine structures using high-resolution data, resolving disorder in solvate molecules (e.g., dioxane in C₁₈F₁₅Bi·0.5C₄H₈O₂) . Challenges include mitigating Bi’s high electron density, which requires synchrotron radiation or long exposure times for accurate data collection.

Basic: Which transition metals form stable complexes with this compound, and what coordination modes are observed?

This compound acts as a Lewis acid or neutral ligand. It forms complexes with Cu(I), Ag(I), and Li⁺ via pyridyl-N coordination (in pyridyl-substituted analogs) or direct Bi–M interactions. For example, [Bi(6-Me-2-py)₃] coordinates Cu(I) in a κ³-N mode, with Bi–Cu distances of ~3.0 Å . The methoxy groups’ electron-donating nature stabilizes metal–ligand bonds by reducing Bi’s electrophilicity.

Advanced: How does the Lewis acidity of this compound facilitate anion binding or catalytic applications?

The Bi(III) center’s inherent Lewis acidity enables anion binding (e.g., Cl⁻, BF₄⁻) via non-covalent interactions. Substituents modulate this: electron-withdrawing groups enhance Bi’s acceptor capacity, while bulky groups sterically hinder anion access. For instance, [Bi(6-CF₃-2-py)₃] exhibits stronger anion affinity than [Bi(6-Me-2-py)₃], demonstrated by NMR titration (Δδ > 0.5 ppm for anion-adducts) . This property is exploited in catalysis, such as C–C coupling, where Bi activates substrates via Lewis acid-base interactions.

Basic: What are the documented applications of this compound in organic synthesis?

The compound serves as a precursor in C–C and C–heteroatom bond-forming reactions. For example, it participates in cross-coupling with aryl halides under Pd catalysis, yielding biaryl products. The methoxy groups enhance solubility in polar solvents (e.g., DMF, THF), facilitating homogeneous reaction conditions .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of tris(aryl)bismuthines?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox activity. For this compound, HOMO localization on the aryl rings and LUMO on Bi indicates ligand-to-metal charge transfer. NBO analysis reveals hyperconjugative interactions between Bi and OMe groups, stabilizing the σ*(Bi-C) orbitals . These insights guide ligand design for tailored redox or catalytic behavior.

Basic: What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste disposal : Collect in sealed containers for heavy-metal waste treatment .

Advanced: How do solvent polarity and temperature affect the catalytic activity of tris(aryl)bismuthines?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and stabilize charged intermediates in catalytic cycles. Low temperatures (-20°C) suppress side reactions (e.g., Bi–C bond cleavage), while elevated temperatures (80–100°C) accelerate oxidative addition in cross-coupling. Solvent effects are quantified via Kamlet-Taft parameters, correlating polarity with reaction rates .

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